molecular formula C13H20ClNO2 B2677996 2-Chloro-N-[2-(hydroxymethyl)-2-adamantyl]acetamide CAS No. 2445794-49-8

2-Chloro-N-[2-(hydroxymethyl)-2-adamantyl]acetamide

Cat. No.: B2677996
CAS No.: 2445794-49-8
M. Wt: 257.76
InChI Key: PXDLBYNVDQHJCD-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-(hydroxymethyl)-2-adamantyl]acetamide is a chloroacetamide derivative featuring a rigid adamantane backbone substituted with a hydroxymethyl group at the 2-position. This structural combination makes the compound a candidate for pharmaceutical and agrochemical applications, particularly in targeting enzymes or receptors sensitive to steric and electronic modifications .

Synthetic routes for analogous adamantyl acetamides involve reacting adamantane carbonyl chloride with amines, followed by functionalization using reagents like oxalyl chloride and substituted amines (e.g., toluene, n-BuLi) under controlled conditions . The compound’s spectral validation typically employs HRMS, ¹H-NMR, and ¹³C-NMR .

Properties

IUPAC Name

2-chloro-N-[2-(hydroxymethyl)-2-adamantyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClNO2/c14-6-12(17)15-13(7-16)10-2-8-1-9(4-10)5-11(13)3-8/h8-11,16H,1-7H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDLBYNVDQHJCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3(CO)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Chloro-N-[2-(hydroxymethyl)-2-adamantyl]acetamide involves the reaction of 2-chloracetamide with formaldehyde. This reaction typically occurs under basic conditions, where the formaldehyde acts as a hydroxymethylating agent . The reaction can be represented as follows:

ClCH2CONH2+CH2OClCH2CONHCH2OH\text{ClCH}_2\text{CONH}_2 + \text{CH}_2\text{O} \rightarrow \text{ClCH}_2\text{CONHCH}_2\text{OH} ClCH2​CONH2​+CH2​O→ClCH2​CONHCH2​OH

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors where the reactants are mixed under controlled temperatures and pressures. The process ensures high yield and purity of the final product, which is essential for its applications in various industries.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[2-(hydroxymethyl)-2-adamantyl]acetamide undergoes several types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as ammonia (NH₃) or sodium thiolate (NaS) can be used under basic conditions.

Major Products

    Oxidation: 2-Chloro-N-[2-(carboxymethyl)-2-adamantyl]acetamide.

    Reduction: 2-Hydroxy-N-[2-(hydroxymethyl)-2-adamantyl]acetamide.

    Substitution: 2-Amino-N-[2-(hydroxymethyl)-2-adamantyl]acetamide.

Scientific Research Applications

Chemical Properties and Structure

The compound features a chloroacetamide group attached to an adamantyl moiety. This configuration provides enhanced stability and rigidity compared to other chloroacetamides, which is crucial for its performance in various applications.

A. Organic Synthesis

  • Building Block : 2-Chloro-N-[2-(hydroxymethyl)-2-adamantyl]acetamide serves as a versatile building block in organic synthesis, facilitating the construction of more complex molecules.
  • Reagent : It is utilized as a reagent in various chemical reactions, including substitution and oxidation processes, leading to the formation of derivatives with diverse functionalities.

B. Pharmaceutical Development

  • Therapeutic Potential : Research indicates that this compound may have therapeutic effects, particularly as an intermediate in the synthesis of pharmaceutical compounds. Its adamantyl structure is known to enhance bioactivity and selectivity in drug design.
  • Drug Formulation : The compound's ability to release formaldehyde can be harnessed for its biocidal properties, making it a candidate for drug formulations aimed at microbial inhibition.

C. Agrochemical Applications

  • Biocide and Preservative : Due to its formaldehyde-releasing properties, this compound is investigated for use as a biocide and preservative in agricultural products, helping to protect crops from pathogens.
  • Pesticide Development : Its structural characteristics allow for modifications that could lead to the development of novel pesticides with improved efficacy.

A. Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of various chloroacetamides, this compound demonstrated significant effectiveness against Staphylococcus aureus and other Gram-positive bacteria. The results indicated that compounds with halogen substitutions exhibited enhanced lipophilicity, aiding their penetration through cell membranes.

B. Structure-Activity Relationship (SAR) Analysis

Quantitative SAR analyses have shown that modifications in the chemical structure of chloroacetamides can significantly affect their biological activity. For instance, increasing the lipophilicity through specific substitutions has been correlated with improved selectivity and potency against microbial targets.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[2-(hydroxymethyl)-2-adamantyl]acetamide primarily involves the release of formaldehyde. This release can lead to various biochemical effects, such as cross-linking of proteins and nucleic acids, which can inhibit microbial growth and preserve biological samples . The molecular targets include cellular proteins and DNA, where formaldehyde forms covalent bonds, leading to structural and functional alterations.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Selected Chloroacetamides

Compound Name Substituent(s) Molecular Weight Key Functional Groups Notable Properties
2-Chloro-N-[2-(hydroxymethyl)-2-adamantyl]acetamide Adamantyl, hydroxymethyl ~295.8* Chloroacetamide, adamantane High lipophilicity, metabolic stability
2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide Aryl (ethyl, methyl) 211.7 Chloroacetamide, alkylaryl Herbicide metabolite; carcinogenic potential
2-Chloro-N-[4-(methylsulfonyl)phenyl]acetamide Aryl (methylsulfonyl) 253.7 Chloroacetamide, sulfonyl Enhanced solubility; anticancer activity
2-Chloro-N-(benzothiazol-2-yl)acetamide Heterocyclic (benzothiazole) 226.7 Chloroacetamide, benzothiazole Anticancer scaffolds; enzyme inhibition
Metolachlor Methoxypropyl, ethyl, methyl 283.8 Chloroacetamide, methoxy Pre-emergent herbicide; liver carcinogen

*Estimated based on structural analogs.

Key Observations :

  • Adamantyl vs. Aryl Groups: Adamantyl derivatives exhibit superior metabolic stability compared to aryl analogs (e.g., metolachlor), which undergo rapid cytochrome P450-mediated dealkylation to carcinogenic intermediates like CMEPA .
  • Hydroxymethyl vs. Sulfonyl Groups : Hydroxymethyl substituents (as in the target compound) enhance solubility without compromising lipophilicity, whereas sulfonyl groups (e.g., 2-chloro-N-[4-(methylsulfonyl)phenyl]acetamide) improve aqueous solubility but may reduce membrane permeability .

Metabolic Pathways

Table 2: Metabolic Profiles of Chloroacetamides

Compound Name Primary Metabolites Cytochrome P450 Isoforms Involved Toxicity Outcomes
This compound Not reported (predicted: hydroxylated adamantane) CYP3A4 (hypothesized) Likely low bioactivation
Metolachlor CMEPA → MEA → Benzoquinone imine CYP3A4, CYP2B6 Liver tumors in rats
2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide DEA (2,6-diethylaniline) CYP2B6, CYP1A2 Nasal turbinate tumors

Key Findings :

  • Adamantyl derivatives are less prone to oxidative dealkylation compared to aryl analogs, reducing toxic metabolite formation .
  • Hydroxymethyl groups may undergo glucuronidation instead of oxidation, further detoxifying the compound .

Biological Activity

2-Chloro-N-[2-(hydroxymethyl)-2-adamantyl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • Chemical Name : this compound
  • Molecular Formula : C₈H₁₄ClN₃O₂
  • CAS Number : 2832-19-1
  • Structure : The compound features a chloroacetamide group linked to an adamantyl moiety, which is known for its steric bulk and hydrophobic properties.

Research indicates that this compound may function through several mechanisms:

  • Adenosine Receptor Modulation : Similar compounds have been shown to interact with adenosine receptors, particularly A3AR, influencing cyclic AMP levels in cells. This modulation can affect various physiological processes including inflammation and cell proliferation .
  • Formaldehyde Release : The compound acts as a formaldehyde donor/releaser, which has implications for its biocidal activity and potential sensitization effects in biological systems .

Anticancer Activity

A study conducted by Fayad et al. (2019) investigated a library of compounds for anticancer properties, identifying several candidates with significant activity against cancer cell lines. Although this compound was not the primary focus, related chloroacetamides demonstrated promising results in inhibiting tumor growth in multicellular spheroid models .

Cytotoxicity and Sensitization

The cytotoxic effects of formaldehyde-releasing agents like this compound have been documented. Prolonged exposure can lead to sensitization and allergic contact dermatitis, particularly in industrial settings where such compounds are prevalent .

In Vitro Studies

In vitro studies have shown that the compound can induce lymph node responses when used as a formaldehyde donor. This property is crucial for assessing its potential as an immunomodulator or sensitizer in various biological assays .

Case Studies

StudyFindings
Fayad et al., 2019Identified novel anticancer compounds through drug library screening; related compounds showed significant efficacy against cancer cell lines.
Sigma-Aldrich DataReported biocidal activity and potential sensitization effects due to formaldehyde release; noted as an infrequent sensitizer to formaldehyde contact allergy .
Mutation ResearchDemonstrated that related chloroacetamides were non-mutagenic in Salmonella assays, suggesting safety profiles in certain applications .

Efficacy in Biological Assays

The efficacy of this compound has been evaluated through various biological assays:

  • Cyclic AMP Accumulation : Compounds affecting adenosine receptors modulate cyclic AMP levels, which are crucial for many cellular functions.
  • Cell Viability Assays : Preliminary data suggest that this compound may exhibit cytotoxicity against specific cancer cell lines, warranting further investigation.

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